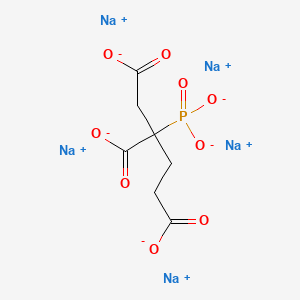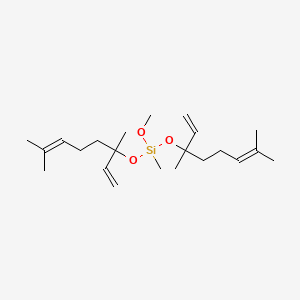
Bis((1,5-dimethyl-1-vinylhex-4-enyl)oxy)methoxymethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis((1,5-dimethyl-1-vinylhex-4-enyl)oxy)methoxymethylsilane is an organosilicon compound with the molecular formula C22H40O3Si. This compound is characterized by its unique structure, which includes two 1,5-dimethyl-1-vinylhex-4-enyl groups attached to a methoxymethylsilane core. It is used in various scientific and industrial applications due to its distinctive chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis((1,5-dimethyl-1-vinylhex-4-enyl)oxy)methoxymethylsilane typically involves the reaction of 1,5-dimethyl-1-vinylhex-4-enyl alcohol with methoxymethylsilane in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the production process. The use of advanced purification techniques, such as distillation and chromatography, ensures the removal of impurities and the production of high-purity compounds .
Chemical Reactions Analysis
Types of Reactions
Bis((1,5-dimethyl-1-vinylhex-4-enyl)oxy)methoxymethylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols and siloxanes.
Reduction: Reduction reactions can convert the vinyl groups into ethyl groups.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require the presence of a strong base or acid as a catalyst.
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, and various substituted derivatives of the original compound. These products have diverse applications in different fields .
Scientific Research Applications
Bis((1,5-dimethyl-1-vinylhex-4-enyl)oxy)methoxymethylsilane is used in a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds.
Biology: The compound is used in the development of biocompatible materials for medical devices.
Medicine: It is explored for its potential use in drug delivery systems due to its unique chemical properties.
Industry: The compound is used in the production of high-performance coatings and adhesives.
Mechanism of Action
The mechanism of action of Bis((1,5-dimethyl-1-vinylhex-4-enyl)oxy)methoxymethylsilane involves its interaction with various molecular targets and pathways. The vinyl groups in the compound can undergo polymerization reactions, leading to the formation of cross-linked networks. These networks enhance the mechanical properties of materials and improve their stability. The methoxymethylsilane core provides flexibility and allows for the incorporation of other functional groups, making the compound versatile for different applications .
Comparison with Similar Compounds
Similar Compounds
Bis(trimethylsilyl)ether: Similar in structure but lacks the vinyl groups.
Dimethoxydimethylsilane: Contains methoxy groups but has a simpler structure.
Vinyltrimethoxysilane: Contains vinyl groups but has a different core structure.
Uniqueness
Bis((1,5-dimethyl-1-vinylhex-4-enyl)oxy)methoxymethylsilane is unique due to its combination of vinyl and methoxymethylsilane groups. This combination imparts distinctive chemical properties, making it suitable for specialized applications in various fields .
Properties
CAS No. |
83863-56-3 |
|---|---|
Molecular Formula |
C22H40O3Si |
Molecular Weight |
380.6 g/mol |
IUPAC Name |
bis(3,7-dimethylocta-1,6-dien-3-yloxy)-methoxy-methylsilane |
InChI |
InChI=1S/C22H40O3Si/c1-11-21(7,17-13-15-19(3)4)24-26(10,23-9)25-22(8,12-2)18-14-16-20(5)6/h11-12,15-16H,1-2,13-14,17-18H2,3-10H3 |
InChI Key |
QTJNJBLGOFAAKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC(C)(C=C)O[Si](C)(OC)OC(C)(CCC=C(C)C)C=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



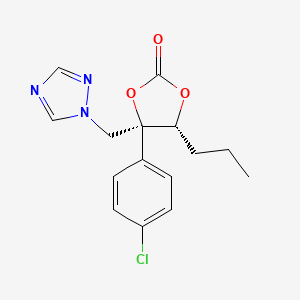
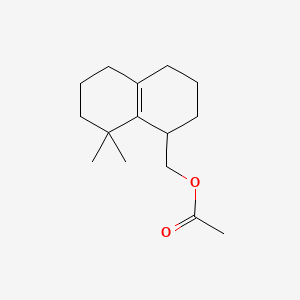

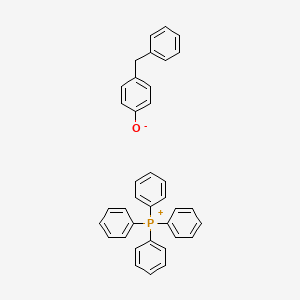
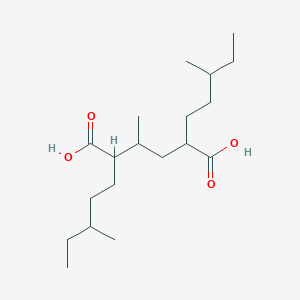

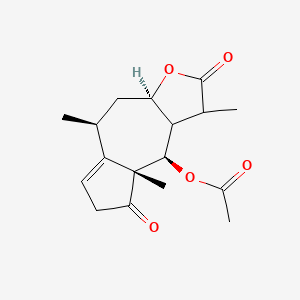

![3-[(2,5-Dihydro-2-methyl-3-furyl)thio]tetrahydro-2-methylfuran-3-thiol](/img/structure/B12674685.png)


